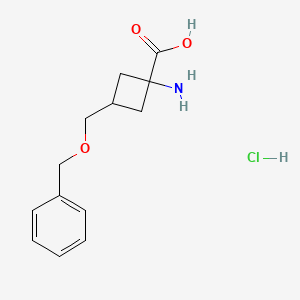

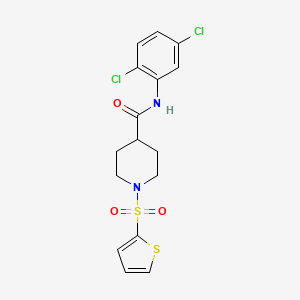

(Z)-N-(2,5-dimethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chromene derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities. The compound of interest, "(Z)-N-(2,5-dimethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide", falls within this category and is expected to have notable chemical and biological properties due to its unique structure which includes chromene and carboxamide functional groups.

Synthesis Analysis

The synthesis of chromene derivatives often involves multi-component reactions, which can include cyclocoupling of aromatic aldehydes, malononitrile, and phenols in the presence of various catalysts. For instance, 3H-Naphtho[2.1-b]pyran-2-carboxamides, a similar class of compounds, can be synthesized from a three-component cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide, facilitated by Lewis acids like ZnI2 and FeCl3 under air atmosphere (Nizami & Hua, 2018).

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by a chromene backbone, which is a fused ring structure consisting of a benzene ring and a pyran ring. X-ray crystallography has been extensively used to determine the crystal structures of such compounds, revealing details about their spatial arrangement and molecular conformations. For example, the crystal structure of 4-oxo-N-phenyl-4H-chromene-2-carboxamide shows an anti-rotamer conformation about the C-N bond with the amide O atom being trans- or cis-related to the O atom of the pyran ring (Reis et al., 2013).

Chemical Reactions and Properties

Chromene derivatives participate in various chemical reactions, including cyclopropanation, which involves the introduction of a cyclopropyl group into the chromene structure. This can significantly alter the compound's electronic configuration and reactivity. An example is the cyclopropanation of N-substituted 2-oxochromene-3-carboxamides with bromine-containing zinc enolate, leading to structurally unique cyclopropa[c]chromene carboxamides (Shchepin et al., 2005).

Physical Properties Analysis

The physical properties of chromene derivatives like solubility, melting point, and crystal structure are influenced by their functional groups and molecular geometry. These compounds often exhibit solvatochromic behavior, indicating their potential application in dye-sensitized solar cells or as molecular sensors. A study on the solvent-free synthesis of 4H-chromene-3-carboxamide derivatives highlighted their solvatochromism and potential biological activity, demonstrating the versatile nature of chromene derivatives (Chitreddy & Shanmugam, 2017).

Scientific Research Applications

Synthesis and Characterization

- Chromene derivatives, such as 3H-naphtho[2.1-b]pyran-2-carboxamides, have been synthesized using cyclocoupling reactions involving β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids. This method highlights the versatility of chromene compounds in chemical synthesis (Nizami & Hua, 2018).

Chemical Structure Analysis

- Studies on compounds like 6-Hexyl-7-hydroxy-3-(3-phenyl-1H-1,2,4-triazol-5-yl)-2H-chromen-2-one monohydrate provide insights into the crystal structures of chromene derivatives, revealing how cyclization processes can lead to the formation of complex structures with significant hydrogen bonding networks (Baumer et al., 2004).

Potential Applications

- Chromene derivatives have been explored for their diverse applications, including their use in creating aromatic polyamides with unique properties like solubility in polar solvents and high thermal stability, indicating their potential in material science applications (Hsiao, Yang, & Chen, 2000).

- The development of carboxylate-assisted acylamide metal–organic frameworks using chromene derivatives showcases their utility in creating structures with unique topologies and properties, such as luminescence, which could be beneficial in sensing and light-emitting applications (Sun et al., 2012).

Chemical Properties and Analysis

- Crystal structure investigations of chromene derivatives provide valuable information on their molecular configurations and intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications in drug design and material science (Prabhuswamy et al., 2016).

properties

IUPAC Name |

(2Z)-N-(2,5-dimethoxyphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O6S/c1-16-8-11-19(12-9-16)35(30,31)28-27-25-20(14-17-6-4-5-7-22(17)34-25)24(29)26-21-15-18(32-2)10-13-23(21)33-3/h4-15,28H,1-3H3,(H,26,29)/b27-25- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYQPUUWDGNUPK-RFBIWTDZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=C(C=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=C(C=CC(=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(2,5-dimethoxyphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Methylphenoxymethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2497044.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2497046.png)

![1-[5-(2-amino-1,3-thiazol-4-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B2497051.png)

![2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2497056.png)

![ethyl 4-({[6-(tert-butylsulfonyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2497061.png)

![(NE)-N-spiro[2.5]octan-7-ylidenehydroxylamine](/img/structure/B2497062.png)

![4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]morpholine](/img/structure/B2497063.png)

![6-Cyclopropyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2497065.png)